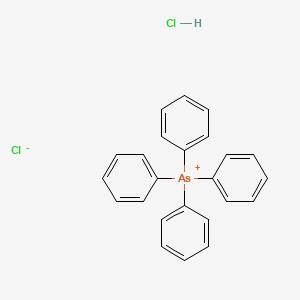

Tetraphenylarsonium chloride hydrochloride

Description

Significance of Quaternary Arsonium (B1239301) Salts in Synthetic and Analytical Chemistry

Quaternary arsonium salts, characterized by a central arsenic atom bonded to four organic groups, are part of a larger class of onium salts that also includes quaternary ammonium (B1175870) and phosphonium (B103445) salts. These compounds are valued for their ability to function as phase-transfer catalysts and as precipitating agents for large anions. wikipedia.orgbiomedres.us

In synthetic chemistry, quaternary arsonium salts, like their phosphonium and ammonium counterparts, can be employed as phase-transfer catalysts. biomedres.us Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. The quaternary arsonium cation can form an ion pair with an anionic reactant in the aqueous phase, and due to its lipophilic nature, transport it into the organic phase where the reaction can proceed. biomedres.usbiomedres.us This methodology has been applied to a variety of organic reactions, including alkylations, esterifications, and displacement reactions. biomedres.us

In analytical chemistry, tetraphenylarsonium salts have a well-documented history as effective gravimetric reagents. uni.edutera.org The large size of the tetraphenylarsonium cation allows it to form sparingly soluble precipitates with large anions. This property is particularly useful for the quantitative determination of anions such as perchlorate (B79767) (ClO₄⁻). uni.eduresearchgate.net A detailed gravimetric procedure involves dissolving a perchlorate-containing sample in water, heating it, and adding a solution of tetraphenylarsonium chloride to precipitate tetraphenylarsonium perchlorate. uni.edu The resulting precipitate can then be filtered, dried, and weighed to determine the amount of perchlorate in the original sample. uni.edu This method has been shown to be both accurate and reproducible for the analysis of various perchlorate samples. uni.eduuni.edu

Historical Context of Tetraphenylarsonium Chemistry

The development of tetraphenylarsonium chemistry is rooted in the broader history of organoarsenic chemistry, which dates back to the 18th century. In 1760, the French chemist Louis Claude Cadet de Gassicourt synthesized the first organometallic compound, cacodyl, an organoarsenic substance known for its pungent odor. rsc.orgwikipedia.org This discovery marked a significant milestone in the field of chemistry. rsc.org

Throughout the 19th and early 20th centuries, organoarsenic chemistry played a prominent role in the development of new therapeutic agents. The most notable achievement was the work of Paul Ehrlich, who systematically synthesized hundreds of organoarsenic compounds in his search for a "magic bullet" to treat syphilis. rsc.orgnih.gov His efforts culminated in the discovery of Salvarsan (arsphenamine) in 1909, which became the first effective treatment for the disease and earned him a Nobel Prize. rsc.orgwikipedia.org

The synthesis of specific tetraphenylarsonium compounds came later, with methods for preparing tetraphenylarsonium chloride hydrochloride being detailed in publications like Organic Syntheses. orgsyn.org These synthetic procedures built upon the foundational knowledge of organoarsenic reactions developed over the preceding decades. The use of organoarsenic compounds as analytical reagents also has a significant history, with tetraphenylarsonium salts being recognized for their utility in the gravimetric determination of various anions. tera.org While the use of many organoarsenic compounds has declined due to toxicity concerns, the specific applications of compounds like tetraphenylarsonium chloride in specialized areas of chemistry persist. wikipedia.org

Data Tables

Physicochemical Properties of Tetraphenylarsonium Compounds

| Property | Tetraphenylarsonium chloride | This compound |

| Molecular Formula | C₂₄H₂₀AsCl | C₂₄H₂₁AsCl₂ |

| Molar Mass | 418.80 g/mol | 455.25 g/mol |

| Appearance | White solid | White crystalline powder |

| Melting Point | 300-310 °C guidechem.com | Not precisely documented, but precursor to the chloride |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. wikipedia.orgguidechem.com | Soluble in concentrated hydrochloric acid. orgsyn.org |

| CAS Number | 507-28-8 wikipedia.org | 123334-18-9 guidechem.com |

Properties

CAS No. |

73003-83-5 |

|---|---|

Molecular Formula |

C24H21AsCl2 |

Molecular Weight |

455.2 g/mol |

IUPAC Name |

tetraphenylarsanium;chloride;hydrochloride |

InChI |

InChI=1S/C24H20As.2ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;2*1H/q+1;;/p-1 |

InChI Key |

APNZVTSMUNHRHL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Multi-Step Synthesis from Organoarsenic Precursors

A common and well-documented pathway to tetraphenylarsonium chloride hydrochloride begins with the trivalent organoarsenic compound, triphenylarsine (B46628). This multi-step process involves an initial oxidation followed by the introduction of a fourth phenyl group via a Grignard reagent.

The first stage of the synthesis involves the oxidation of triphenylarsine to a pentavalent arsenic species, typically triphenylarsine oxide. One method to achieve this is through a two-step sequence involving oxidative bromination followed by hydrolysis. wikipedia.org Triphenylarsine reacts with bromine to form triphenylarsine dibromide. wikipedia.org This intermediate is then hydrolyzed, often with water or a basic solution like sodium hydroxide (B78521), to yield triphenylarsine oxide. wikipedia.orgorgsyn.org

The key reactions are:

(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂

(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr

Alternatively, triphenylarsine oxide can be prepared more directly by oxidizing triphenylarsine with an oxidizing agent such as hydrogen peroxide in an acetone (B3395972) solution. orgsyn.orgwikipedia.org This method is often preferred for its simplicity and efficiency. orgsyn.org Fungi such as Trichoderma harzianum have also been shown to be capable of oxidizing triphenylarsine to triphenylarsine oxide. nih.gov

Once triphenylarsine oxide is obtained, the next crucial step is the addition of a fourth phenyl group. This is accomplished using a Grignard reagent, specifically phenylmagnesium bromide (C₆H₅MgBr). wikipedia.orgorgsyn.org The Grignard reagent is typically prepared from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent. orgsyn.orglibretexts.org

The triphenylarsine oxide is dissolved in a suitable solvent like hot benzene, and the phenylmagnesium bromide solution is added, leading to the formation of a magnesium salt intermediate, (C₆H₅)₄AsOMgBr. wikipedia.orgorgsyn.org

(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr

(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl

Table 1: Summary of Multi-Step Synthesis from Triphenylarsine Oxide

| Step | Reactants | Reagents/Solvents | Product | Key Conditions |

|---|---|---|---|---|

| 1 | Triphenylarsine oxide, Phenylmagnesium bromide | Benzene, Diethyl ether | Tetraphenylarsonium-magnesium bromide complex | Vigorous stirring, heating under reflux for 30 minutes. orgsyn.org |

| 2 | Tetraphenylarsonium-magnesium bromide complex | Concentrated Hydrochloric Acid | This compound | Heating on a steam bath for 1.5–2 hours, followed by cooling in an ice bath to induce crystallization. orgsyn.org |

Direct Preparation from Tetraphenylarsonium Chloride

This compound is intrinsically linked to its parent salt, tetraphenylarsonium chloride. The hydrochloride is a key intermediate in the purification of tetraphenylarsonium chloride. chemicalbook.comguidechem.com When a solution of crude tetraphenylarsonium chloride is treated with concentrated hydrochloric acid, the less soluble this compound precipitates out, leaving impurities in the solution. chemicalbook.com

This process is reversible. The purified this compound can be converted back to tetraphenylarsonium chloride by neutralization. wikipedia.org For instance, dissolving the hydrochloride salt in water and neutralizing the solution with a base like sodium hydroxide or sodium carbonate, followed by evaporation and extraction, yields the pure tetraphenylarsonium chloride salt. wikipedia.orgchemicalbook.com

Therefore, the "direct preparation" is more accurately described as a purification method for tetraphenylarsonium chloride that proceeds via the formation of its hydrochloride adduct.

Optimization of Reaction Conditions and Purification Protocols

The efficiency and purity of the synthesized this compound depend heavily on the control of reaction parameters and the thoroughness of the purification protocol. Based on established laboratory procedures, several factors are critical for optimization. orgsyn.org

Reaction Conditions:

Anhydrous Solvents: The preparation and use of the Grignard reagent necessitate strictly anhydrous conditions, as it reacts readily with water. libretexts.org Diethyl ether is a common solvent for this purpose. orgsyn.org

Temperature Control: The initial Grignard addition is stirred and then heated under reflux to ensure the reaction goes to completion. orgsyn.org Subsequent crystallization of the hydrochloride salt is induced by cooling the hydrochloric acid solution in an ice bath to maximize the yield. orgsyn.org

Reaction Time: Specific reaction times, such as 30 minutes of reflux for the Grignard reaction and 1.5 to 2 hours of heating with HCl, have been found to be effective. orgsyn.org

Purification Protocols: The crude product obtained after precipitation is typically purified through a series of washing and recrystallization steps.

Table 2: Purification Parameters for this compound

| Purification Step | Solvent/Reagent | Purpose | Reported Yield |

|---|---|---|---|

| Initial Washing | Ice-cold concentrated Hydrochloric Acid | To remove acid-soluble impurities. orgsyn.org | Crude yield: 50–56 g from 40 g of triphenylarsine oxide. orgsyn.org |

| Second Washing | Ice-cold dry Ether | To remove organic, non-polar impurities. orgsyn.org | |

| Recrystallization | Boiling mixture of water and concentrated Hydrochloric Acid | To obtain a highly pure final product by dissolving and re-precipitating the compound upon cooling. orgsyn.org | Final yield: 42–45 g (74–80% based on triphenylarsine oxide). orgsyn.org |

The final product is typically obtained as white needles, which are collected by filtration and washed again with cold concentrated HCl and cold ether before drying. orgsyn.org The melting point of the purified product is reported to be in the range of 204–208 °C, with decomposition. orgsyn.org

Coordination Chemistry and Counterion Applications

Formation of Ion-Associated Complexes with Anionic Species

The large, singly charged tetraphenylarsonium cation readily forms ion pairs with a variety of anionic species, from simple polyatomic anions to complex metal-ligand systems. These ion-associated complexes are often insoluble in aqueous media but soluble in organic solvents, a property that is extensively exploited in separation and analysis techniques.

One of the most common applications of tetraphenylarsonium chloride is as a precipitating agent for large, singly charged polyatomic anions from aqueous solutions. The resulting tetraphenylarsonium salts are typically crystalline, stoichiometric, and sparingly soluble in water, making them suitable for gravimetric analysis. The bulky nature of the cation helps to form a stable crystal lattice with large anions.

A number of common polyatomic anions can be quantitatively precipitated using tetraphenylarsonium chloride. These include, but are not limited to, perchlorate (B79767) (ClO₄⁻), permanganate (B83412) (MnO₄⁻), periodate (B1199274) (IO₄⁻), and perrhenate (B82622) (ReO₄⁻). uni.edu The precipitation reaction with perchlorate, for instance, yields an amorphous white precipitate of tetraphenylarsonium perchlorate. uni.edu The physical characteristics of the precipitate can be improved by the addition of sodium chloride, which results in a more granular and easily filterable solid. uni.edu

| Precipitated Anion | Formula | Reference |

| Perchlorate | ClO₄⁻ | uni.edu |

| Permanganate | MnO₄⁻ | uni.edu |

| Periodate | IO₄⁻ | uni.edu |

| Perrhenate | ReO₄⁻ | uni.edu |

| Dichromate | Cr₂O₇²⁻ | uni.edu |

| Tetrafluoroborate | BF₄⁻ | uni.edu |

This table showcases a selection of polyatomic anions that can be precipitated from aqueous solutions using tetraphenylarsonium chloride.

Tetraphenylarsonium chloride is an effective ion-pairing agent for the solvent extraction of metal-thiocyanate complexes from acidic aqueous solutions into organic phases. This technique is particularly useful for the separation and determination of various metal ions. For example, Niobium(V) forms an anionic thiocyanate (B1210189) complex, [Nb(NCS)₆]⁻, in acidic solutions, which can then be extracted into an organic solvent like dichloromethane (B109758) in the presence of a suitable counterion. While specific studies detailing the use of tetraphenylarsonium chloride for this exact extraction are not prevalent in the readily available literature, the principle is well-established with other large organic cations. The bulky and lipophilic tetraphenylarsonium cation would facilitate the transfer of the anionic niobium-thiocyanate complex into the organic phase.

The pertechnetate (B1241340) anion (TcO₄⁻) can be efficiently extracted from aqueous solutions into organic solvents using tetraphenylarsonium chloride. The resulting ion pair, tetraphenylarsonium pertechnetate ((C₆H₅)₄AsTcO₄), exhibits good solubility in various organic solvents, which is a key factor in the separation and purification of technetium. The solubility of this complex has been determined in several solvents, highlighting its lipophilic character.

| Solvent | Solubility of (C₆H₅)₄AsTcO₄ | Reference |

| Chloroform (B151607) | Data available, significant solubility | osti.govakjournals.com |

| Nitrobenzene (B124822) | Data available, high solubility | osti.govakjournals.com |

| Water | Sparingly soluble | osti.govakjournals.com |

This table presents the qualitative solubility of tetraphenylarsonium pertechnetate in different solvents, demonstrating its utility in solvent extraction processes.

The extraction of pertechnetate is highly efficient, with extraction percentages greater than 97% into chloroform and over 98.5% into nitrobenzene having been reported. osti.gov This high degree of extraction underscores the strong affinity between the tetraphenylarsonium cation and the pertechnetate anion, leading to the formation of a stable and readily extractable ion pair.

In the synthesis of novel coordination compounds, tetraphenylarsonium chloride plays a crucial role as a counterion for the isolation and derivatization of complex anionic species. A notable example is in the chemistry of technetium nitrido-peroxo complexes. Anionic complexes such as [⁹⁹ᵍTc(N)(O₂)₂X]⁻ (where X = Cl, Br) can be synthesized and subsequently used as precursors for substitution reactions. akjournals.com The resulting derivatized anionic complexes, for instance, [⁹⁹ᵐTc(N)(O₂)₂(L)]⁻ where L is a bidentate ligand like a deprotonated amino acid, are often recovered from the reaction mixture as salts of the bulky tetraphenylarsonium cation. akjournals.com The use of (C₆H₅)₄As⁺ facilitates the crystallization of these anionic complexes from solution, allowing for their characterization by methods such as elemental analysis and mass spectroscopy. akjournals.com

Tetraphenylarsonium chloride is a valuable reagent in the chemical speciation of metals that form anionic chloro complexes. A prominent example is the speciation of Chromium(VI). In acidic aqueous solutions containing chloride ions (e.g., from HCl), Cr(VI) exists as the chloro chromate (B82759) anion, CrO₃Cl⁻. researchgate.net This anionic species can form a stable ion-pair with the tetraphenylarsonium cation, [(C₆H₅)₄As]⁺[CrO₃Cl]⁻. This ion-associated complex is extractable into organic solvents like chloroform. researchgate.net This property forms the basis of an extractive spectrophotometric method for the selective determination of Cr(VI) in the presence of Cr(III), as the latter does not form a similar extractable anionic complex under the same conditions. researchgate.net The absorbance of the extracted complex in the organic phase is directly proportional to the concentration of Cr(VI). researchgate.net

While specific studies on the use of tetraphenylarsonium chloride for the speciation of Molybdenum(V) chloro complexes are less common, the principle remains applicable. Molybdenum(V) is known to form various anionic chloro species in hydrochloric acid solutions, and the use of a bulky counterion like tetraphenylarsonium would be expected to facilitate their extraction and isolation for further study.

Role in Complex Stabilization and Isolation

The utility of the tetraphenylarsonium cation extends beyond simple precipitation and extraction. Its large size and charge-diffuse nature play a significant role in the stabilization and isolation of otherwise unstable or difficult-to-isolate anionic complexes. The presence of a large, non-polarizing counterion like (C₆H₅)₄As⁺ can significantly increase the lattice energy of the resulting salt, favoring the crystallization of large, complex anions from solution.

This stabilizing effect is particularly important for:

Highly charged anionic complexes: The charge of the tetraphenylarsonium cation helps to balance the high negative charge of some complex anions, leading to the formation of neutral, crystalline solids.

Anions prone to decomposition or polymerization: By forming a stable crystal lattice, the tetraphenylarsonium cation can prevent the degradation or polymerization of the anionic species in the solid state.

Isolating species from complex reaction mixtures: The selective precipitation of an anionic complex of interest as its tetraphenylarsonium salt is a powerful purification technique in synthetic inorganic chemistry.

For example, in the synthesis of main group azido (B1232118) compounds, the use of a weakly coordinating counterion like tetraphenylarsonium enables the formation and stabilization of low-valent germanate species such as [Ge(N₃)₃]⁻. uni.edu Similarly, highly explosive compounds like lead(IV) azide (B81097) can be isolated as the much more stable [Pb(N₃)₆]²⁻ anion when paired with large organic cations. uni.edu This demonstrates the critical role of the counterion in not only isolating but also in moderating the reactivity of the anionic component.

Analytical Chemistry Research Applications

Mechanisms of Solvent Extraction Using Onium Cations

The process of solvent extraction using onium cations like tetraphenylarsonium is known as ion-association or ion-pair extraction. youtube.comwikipedia.org The mechanism is a multi-step process driven by the formation of a species that is soluble in the organic phase:

Formation of the Target Anion: In the aqueous phase, conditions are adjusted (e.g., pH, addition of ligands) to convert the target metal ion into a large, stable anionic complex. For instance, Cr(VI) is converted to [CrO₃Cl]⁻ in a highly acidic chloride medium. researchgate.net

Introduction of the Onium Cation: Tetraphenylarsonium chloride hydrochloride is added to the aqueous solution, where it dissociates to provide the large, lipophilic (hydrophobic) tetraphenylarsonium cation, [(C₆H₅)₄As]⁺.

Ion-Pair Formation: The large organic cation and the large inorganic metal-anion complex are attracted to each other by electrostatic forces. They associate to form an electrically neutral, bulky ion pair: {[(C₆H₅)₄As]⁺[Metal-Anion]⁻}.

Extraction: This ion pair is significantly more hydrophobic than its constituent ions. Its outer surface is dominated by the phenyl groups of the arsonium (B1239301) cation, making it readily soluble in non-polar organic solvents like chloroform (B151607). This high solubility in the organic phase drives the equilibrium towards extraction, effectively transferring the metal complex from the aqueous to the organic layer. nih.gov

Quantification: The organic phase, now containing the analyte, is separated and its absorbance is measured with a spectrophotometer at the wavelength of maximum absorption for the complex.

This mechanism is favored when both the cation and the anion are large and singly charged, as this maximizes the stability and hydrophobicity of the resulting ion pair. wikipedia.orgnih.gov

Crystallographic and Structural Elucidation

X-ray Diffraction Analysis of the Tetraphenylarsonium Cationic Core

The tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is a fundamental component of the title compound. Its structure has been determined in numerous crystallographic studies of its various salts. The cation consists of a central arsenic atom bonded to four phenyl groups.

The rigidity and size of the phenyl groups are significant factors that facilitate the crystallization of its salts. rsc.org This property makes the tetraphenylarsonium cation a useful tool in chemical crystallography for isolating and structurally characterizing large or unstable anions.

Below is a table summarizing representative structural parameters for the tetraphenylarsonium cation derived from crystallographic studies of its salts.

Table 1: Selected Crystallographic Data for the Tetraphenylarsonium Cation

| Parameter | Value | Compound Source |

|---|---|---|

| Crystal System | Tetragonal | [As(C₆H₅)₄][TcOCl₄] publish.csiro.au |

| Space Group | P4/n | [As(C₆H₅)₄][TcOCl₄] publish.csiro.au |

| As-C Bond Length | ~1.91 Å | (Typical) |

| C-As-C Bond Angle | ~109.5° | (Ideal Tetrahedral) |

Investigating Hydrogen Dichloride Adduct Structures

The compound tetraphenylarsonium chloride hydrochloride is an adduct containing the hydrogen dichloride anion, [HCl₂]⁻. This anion consists of a hydrogen atom symmetrically or asymmetrically positioned between two chloride ions. The formation of this adduct is a key step in the synthesis of tetraphenylarsonium chloride.

The structure of a closely related compound, tetraphenylarsonium diaquohydrogen dichloride, has been elucidated by X-ray crystallography. iucr.org In this hydrated form, the crystal structure contains the tetraphenylarsonium cations and an anionic network of hydrogen dichloride units and water molecules. iucr.org While a definitive crystal structure for the anhydrous [As(C₆H₅)₄][HCl₂] is not detailed in the provided search results, studies on analogous compounds, such as tetramethylammonium (B1211777) chloride hydrogen chloride, confirm the existence and general structural features of the (Cl-H-Cl)⁻ ion within a crystal lattice.

The stability of the [HCl₂]⁻ anion is significantly enhanced by the presence of a large, non-polarizing cation like tetraphenylarsonium, which allows for its isolation and study within a crystalline solid.

Structural Characterization of Derived Metal Complexes

Tetraphenylarsonium chloride and its hydrochloride precursor are frequently employed as precipitating agents in the synthesis and crystallization of complex metal-containing anions. The large, sterically demanding nature of the [As(C₆H₅)₄]⁺ cation facilitates the formation of well-ordered crystals with anions that are otherwise difficult to isolate.

Numerous metal complexes have been structurally characterized using this cation. Examples include:

Tetraphenylarsonium Tetrachlorooxotechnetate(V), [As(C₆H₅)₄][TcOCl₄]: In this complex, the [As(C₆H₅)₄]⁺ cations and [TcOCl₄]⁻ anions form a crystal lattice with a tetragonal unit cell. The technetium-containing anion adopts a square-pyramidal geometry, with the tetraphenylarsonium cation stabilizing the structure. publish.csiro.au

Tetraphenylarsonium Tetrachloroferrate(III), (C₆H₅)₄AsFeCl₄: This compound features a tetrahedral [FeCl₄]⁻ anion. The Fe-Cl bond distance is approximately 2.19 Å, and the presence of the large cation allows for detailed analysis of the anion's geometry. acs.org

Tetraphenylarsonium Aquotetrachlorohydroxotellurate(IV): The crystal structure of this compound consists of tetraphenylarsonium cations and anionic chains formed by tellurate (B1236183) units linked by water molecules. rsc.org

In each case, the tetraphenylarsonium cation's primary role is to provide charge balance and a stable, rigid framework that promotes crystallization, thereby enabling precise structural determination of the complex anion via X-ray diffraction.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tetraphenylarsonium chloride |

| Tetraphenylarsonium cation |

| Hydrogen dichloride anion |

| Tetraphenylarsonium tetrachloroferrate(III) |

| Tetraphenylarsonium diaquohydrogen dichloride |

| Tetramethylammonium chloride hydrogen chloride |

| Tetraphenylarsonium Tetrachlorooxotechnetate(V) |

| Tetraphenylarsonium Aquotetrachlorohydroxotellurate(IV) |

Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy: Infrared and Raman Studies

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar vibrations. While a specific Raman spectrum for tetraphenylarsonium chloride hydrochloride is not widely published, the expected spectrum would also be characterized by the vibrational modes of the tetraphenylarsonium cation.

Table 1: Vibrational Frequencies and Assignments for the Tetraphenylarsonium Cation This table is based on data for the analogous tetraphenylphosphonium (B101447) cation and serves as a predictive guide for the tetraphenylarsonium cation.

| Frequency (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~1580 | C=C stretching (aromatic ring) |

| ~1480 | C=C stretching (aromatic ring) |

| ~1435 | C=C stretching (aromatic ring) |

| ~1100 | In-plane C-H bending |

| ~1000 | Ring breathing mode |

| ~740 | Out-of-plane C-H bending |

| ~690 | Ring deformation |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the tetraphenylarsonium cation.

In the ¹H NMR spectrum, the protons of the four phenyl groups are expected to give rise to a complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the positively charged arsenic atom.

The ¹³C NMR spectrum provides more resolved signals for the different carbon atoms in the phenyl rings. The carbon atom directly attached to the arsenic (ipso-carbon) is expected to be significantly deshielded and appear at a lower field compared to the other aromatic carbons. While specific NMR data for this compound is scarce, data for the analogous tetraphenylphosphonium chloride provides a reasonable approximation. chemicalbook.comchemicalbook.com PubChem also indicates the existence of a ¹³C NMR spectrum for this compound, though the data is not directly provided. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on data for the analogous tetraphenylphosphonium chloride and serves as a predictive guide.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.6 - 8.0 | Multiplet |

| ¹³C (ipso-C) | ~135 | Singlet |

| ¹³C (ortho-C) | ~134 | Singlet |

| ¹³C (meta-C) | ~130 | Singlet |

| ¹³C (para-C) | ~130 | Singlet |

Electronic Absorption Spectroscopy of Ion-Paired Species

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule. For this compound, the absorption spectrum is primarily associated with the π → π* transitions of the aromatic phenyl rings. The tetraphenylarsonium cation itself does not exhibit strong absorption in the visible region, with its main absorption bands typically occurring in the ultraviolet range.

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Electronic Structure

Modeling Reaction Pathways and Intermediate States

Similarly, the modeling of reaction pathways and intermediate states involving tetraphenylarsonium chloride hydrochloride is an area that awaits investigation. While it is used as a reagent, for instance in the precipitation of perrhenate (B82622), computational studies detailing the mechanisms of these reactions at a molecular level are scarce. researchgate.net The energetics and structures of transition states and intermediates in its formation or subsequent reactions have not been a subject of focused computational analysis.

Simulation of Spectroscopic Properties

Although experimental spectroscopic data for related compounds may exist, there is a lack of literature on the ab initio simulation of the spectroscopic properties of this compound. Theoretical predictions of its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic spectra would provide a powerful tool for the interpretation of experimental data and for a more profound understanding of its structural and electronic features.

Studies on Aggregation and Polymerization Phenomena in Solution

The behavior of this compound in solution, particularly concerning aggregation and potential polymerization phenomena, has not been explored through computational methods like molecular dynamics simulations. Understanding how the ions and the associated hydrochloric acid molecule interact with each other and with solvent molecules is crucial for explaining its properties in solution, such as its solubility and its effectiveness as a phase-transfer catalyst.

Advanced Research Frontiers

Catalytic Roles in Organic Transformations

Tetraphenylarsonium chloride hydrochloride, and its deprotonated form tetraphenylarsonium chloride, function as effective phase-transfer catalysts (PTC). wikipedia.orgwikipedia.org Phase-transfer catalysis is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, such as a solid or aqueous phase and an organic phase. biomedres.us The core function of the tetraphenylarsonium cation is to act as a transport vehicle for anions. wikipedia.org

In a typical system, an inorganic nucleophile, which is soluble in water but insoluble in the organic solvent containing the substrate, is exchanged with the chloride anion of the arsonium (B1239301) salt. The resulting lipophilic ion pair, composed of the large tetraphenylarsonium cation and the reactant anion, is soluble in the organic phase. wikipedia.org This transfer allows the anion to react with the organic substrate. The bulky, sterically hindered nature of the tetraphenylarsonium cation ensures that the associated anion is highly reactive or "naked" in the organic phase, often leading to enhanced reaction rates and yields under mild conditions. biomedres.us

This catalytic approach offers significant advantages, including the ability to use inexpensive inorganic reagents, reduce or eliminate the need for polar aprotic solvents like DMSO or DMF, and simplify product work-up procedures. biomedres.us While traditionally dominated by quaternary ammonium (B1175870) and phosphonium (B103445) salts, arsonium salts represent a key part of the onium salt family used for these transformations. nih.govnih.gov

| Reaction Type | General Transformation | Role of Phase-Transfer Catalyst |

|---|---|---|

| Nucleophilic Substitution | R-X + Y⁻ → R-Y + X⁻ | Transports nucleophile (Y⁻) into the organic phase |

| Alkylation | Alkylation of phenols, enolates, or amides | Transports the anionic form of the substrate or the alkylating agent's counter-ion |

| Oxidation | Oxidation of alcohols or hydrocarbons using agents like KMnO₄ or K₂Cr₂O₇ | Transports the oxidant anion (e.g., MnO₄⁻) into the organic phase |

| Cyclopropanation | Generation of dichlorocarbene (B158193) from chloroform (B151607) and NaOH | Transports hydroxide (B78521) (OH⁻) to the organic phase to deprotonate chloroform |

Contributions to Materials Science Development

The unique properties of the tetraphenylarsonium cation have been leveraged in the field of materials science, particularly in the synthesis of advanced polymers and inorganic materials.

One key application is in polymerization reactions. Research has demonstrated that arsonium salts, in conjunction with a photosensitive moiety, can act as efficient photoinitiators for the cationic polymerization of various monomers. lifescienceglobal.com Upon photolysis, these salts can generate species that initiate the polymerization of monomers like styrene, cyclohexene (B86901) oxide, and N-vinylcarbazole. lifescienceglobal.com The resulting polymers possess distinct molecular weights and properties influenced by the structure of the arsonium salt initiator. lifescienceglobal.com

Furthermore, onium salts are critical components in cocatalyst systems for producing advanced polymers like polycarbonates. In the alternating copolymerization of CO₂ and epoxides (such as propylene (B89431) oxide or cyclohexene oxide) catalyzed by metal complexes, an onium salt is often required as a cocatalyst. acs.org While many studies focus on phosphonium or iminium salts, the fundamental role of the onium salt is to facilitate the ring-opening of the epoxide and assist in the propagation of the polymer chain. This suggests a parallel role for tetraphenylarsonium chloride in such systems.

In the realm of inorganic materials, the large and weakly coordinating nature of the tetraphenylarsonium cation is exploited to stabilize and crystallize large, complex, or otherwise unstable inorganic anions. This allows for the synthesis and structural characterization of novel materials. For example, it has been used to isolate and stabilize low-valent germanium azido (B1232118) complexes, such as [Ge(N₃)₃]⁻, preventing their oxidation. wikipedia.org

| Application Area | Specific Role | Resulting Material/Product | Reference |

|---|---|---|---|

| Polymer Synthesis | Component of photoinitiator systems for cationic polymerization | Polystyrene, Poly(cyclohexene oxide) | lifescienceglobal.com |

| Polymer Synthesis | Potential cocatalyst in epoxide/CO₂ copolymerization | Polycarbonates | acs.org |

| Inorganic Synthesis | Counterion to stabilize complex or unstable anions | Crystalline salts of complex anions (e.g., [Ge(N₃)₃]⁻) | wikipedia.org |

| Membrane Science | Potential cationic component for anion-exchange membranes | Ion-selective membranes | nih.gov |

Exploration in Radiochemistry and Nuclear Applications

Tetraphenylarsonium chloride is a significant analytical reagent in radiochemistry, primarily for the separation and quantification of the pertechnetate (B1241340) ion (TcO₄⁻). nih.gov Technetium-99 (⁹⁹Tc) is a long-lived fission product of uranium and plutonium, making its separation and management crucial in the context of nuclear waste treatment and environmental monitoring.

The tetraphenylarsonium cation (AsPh₄⁺) reacts with the pertechnetate anion in aqueous solution to form tetraphenylarsonium pertechnetate (AsPh₄TcO₄), a sparingly soluble salt that precipitates quantitatively. nih.gov This precipitation allows for the effective separation of ⁹⁹Tc from highly radioactive waste streams. The method is valued for its high selectivity for large, singly charged anions like pertechnetate.

This reaction forms the basis of a robust gravimetric analysis method for determining the concentration of technetium in a sample. nih.gov The low solubility product of tetraphenylarsonium pertechnetate ensures that solubility losses are minimal, typically around 1% when sufficient precipitate is formed, allowing for accurate quantification. nih.gov Rhenium, being in the same group as technetium, has similar chemistry, and its perrhenate (B82622) anion (ReO₄⁻) is often used as a non-radioactive surrogate for developing and testing separation methods. Tetraphenylarsonium chloride also precipitates perrhenate, although its solubility is slightly higher than that of the pertechnetate salt. nih.gov

| Compound | Formula | Solubility Product (Ksp) | Temperature | Reference |

|---|---|---|---|---|

| Tetraphenylarsonium Pertechnetate | (C₆H₅)₄AsTcO₄ | (8.6 ± 0.2) x 10⁻¹⁰ | 24-25 °C | nih.gov |

| Tetraphenylarsonium Perrhenate | (C₆H₅)₄AsReO₄ | (2.6 ± 0.3) x 10⁻⁹ | 21-23 °C | nih.gov |

Comparative Studies with Analogous Quaternary Onium Salts

The utility of this compound is best understood in comparison with other quaternary onium salts, which are based on central atoms from Group 15 of the periodic table, such as nitrogen (ammonium), phosphorus (phosphonium), and arsenic (arsonium).

In phase-transfer catalysis, ammonium and phosphonium salts are the most commonly used catalysts. nih.gov Phosphonium salts, such as tetraphenylphosphonium (B101447) chloride, are often noted for their higher thermal stability compared to many ammonium salts, making them suitable for reactions requiring elevated temperatures. wikipedia.org Arsonium salts share the lipophilicity and charge delocalization of phosphonium salts, making them effective catalysts as well. However, the choice between them can also be influenced by factors such as cost and the specific nature of the reaction.

In materials science, particularly as cocatalysts in polymerization, direct comparisons have been made. For instance, in the copolymerization of CO₂ and epoxides, tetraphenylphosphonium chloride (TPPCl) has been successfully used as a cocatalyst with chromium-salen complexes. acs.org More advanced phosphazenium salts have also been shown to be viable, and sometimes superior, alternatives to traditional onium salts in these polymerizations. rsc.org These studies establish a benchmark against which the performance of an arsonium analogue could be measured.

In the precipitation of large anions, the choice of cation is critical. While tetraphenylarsonium is highly effective for pertechnetate, other cations like tetramethylammonium (B1211777) have also been studied for this purpose. mdpi.com The much larger tetraphenylarsonium cation, however, generally provides a lower solubility product for large anions due to more favorable crystal lattice energy, making it a preferred choice for quantitative precipitation. nih.gov

| Onium Salt Type | Example Cation | Noted Application/Property | Reference |

|---|---|---|---|

| Arsonium | Tetraphenylarsonium (AsPh₄⁺) | Highly effective precipitation of TcO₄⁻; phase-transfer catalysis. | wikipedia.orgnih.gov |

| Phosphonium | Tetraphenylphosphonium (PPh₄⁺) | Cocatalyst in epoxide/CO₂ copolymerization; good thermal stability in PTC. | wikipedia.orgacs.org |

| Ammonium | Tetrabutylammonium (NBu₄⁺) | Widely used, cost-effective phase-transfer catalyst. | wikipedia.org |

| Phosphazenium | Tris(dimethylamino)phosphoranylidene]amino}triphenylphosphonium ([((CH₃)₂N)₃P=N]₄P⁺) | Effective cocatalyst in CO₂/epoxide ROCOP, sometimes superior to PPN⁺. | rsc.org |

Q & A

Q. What are the standard methods for synthesizing tetraphenylarsonium chloride hydrochloride, and what critical parameters influence yield?

this compound is typically synthesized via quaternary arsonium salt formation. A common approach involves reacting triphenylarsine with an aryl/alkyl halide (e.g., benzyl chloride) in the presence of a strong base (e.g., sodium hydride) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where triphenylarsine acts as the nucleophile. Post-synthesis, purification is achieved through recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography. Key parameters affecting yield include reaction temperature (optimized at 60–80°C), stoichiometric ratios (excess halide to drive completion), and moisture exclusion to prevent hydrolysis. Structural confirmation requires elemental analysis, NMR (e.g., , ), and FT-IR to verify the arsonium cation and chloride counterion .

Q. How should this compound be handled and stored to ensure stability?

The compound is hygroscopic and decomposes under acidic or oxidizing conditions. Store in airtight containers at 2–8°C, shielded from light. Incompatible with strong oxidizing agents (e.g., peroxides), which may induce hazardous reactions. Use desiccants like silica gel in storage environments. For handling, wear nitrile gloves, tight-fitting goggles, and lab coats. Conduct work in a fume hood to avoid inhalation of fine particles. Decomposition products include arsenic oxides and hydrogen chloride, requiring neutralization with 5% sodium bicarbonate before disposal .

Q. What analytical techniques are recommended for characterizing this compound?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural confirmation :

- NMR (DMSO-d6): Aromatic protons appear as multiplets at δ 7.2–7.6 ppm.

- FT-IR: Peaks at 3050 cm (C–H stretch, aromatic) and 650–750 cm (As–Cl vibration).

- Quantitative analysis : Gravimetric methods via precipitation with Re in acidic media, forming a Re-tetraphenylarsonium complex for gravimetric determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Limited acute toxicity data (e.g., LD50) necessitates a tiered approach:

In silico modeling : Use QSAR tools like TEST (Toxicity Estimation Software Tool) to predict toxicity endpoints.

In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to estimate IC50 values.

Cross-reference analogs : Compare with structurally similar quaternary arsonium salts (e.g., tetraphenylphosphonium chloride) and adjust for arsenic-specific risks (e.g., bioaccumulation potential).

Regulatory alignment : Follow OECD Guidelines 423 (Acute Oral Toxicity) for tiered testing if preliminary data indicate significant hazard .

Q. What role does this compound play in gravimetric analysis, and how is its selectivity optimized?

The compound acts as a precipitating agent for Re in nitric acid media, forming an insoluble ReO4 complex. Selectivity is enhanced by:

- pH control : Maintain pH < 2 to suppress interference from sulfate and phosphate.

- Masking agents : Add EDTA to chelate competing cations (e.g., Fe, Al).

- Temperature modulation : Precipitate at 60°C to improve crystal size and filtration efficiency. Validate results via ICP-MS or X-ray fluorescence .

Q. What strategies are effective for literature reviews on this compound given inconsistent nomenclature?

- Search term optimization : Include synonyms (e.g., "TPAC hydrochloride," CAS 21006-74-6) and truncations (e.g., "tetraphenylarsonium*").

- Database filters : Use SciFinder or Reaxys with filters for "experimental data" and "peer-reviewed journals." Exclude patents and non-English studies unless translated.

- Citation tracking : Leverage tools like Web of Science to identify seminal papers citing its use in ion-pair chromatography or phase-transfer catalysis .

Q. How does this compound function in phase-transfer catalysis, and what mechanistic insights are critical for reaction design?

As a phase-transfer catalyst, the arsonium cation facilitates anion (e.g., Cl) shuttling between aqueous and organic phases in biphasic systems. Key considerations:

- Solvent polarity : Use dichloromethane or toluene to stabilize the ion pair.

- Counterion effects : Larger anions (e.g., PF6) enhance lipophilicity and catalytic efficiency.

- Kinetic profiling : Monitor reaction rates via GC-MS to optimize catalyst loading (typically 1–5 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.